molecular formula C17H13ClO4 B14400130 8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one CAS No. 88503-27-9

8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one

Katalognummer: B14400130
CAS-Nummer: 88503-27-9
Molekulargewicht: 316.7 g/mol
InChI-Schlüssel: ZSQMPQTVNIORHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavones. Flavones are a group of naturally occurring compounds known for their diverse biological activities. This particular compound is characterized by the presence of chlorine, methoxy groups, and a phenyl group attached to the benzopyran core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate substituted benzaldehydes with 2-hydroxyacetophenone derivatives. The reaction is often catalyzed by acids or bases under reflux conditions. The resulting intermediate undergoes cyclization to form the benzopyran core, followed by chlorination and methoxylation to introduce the chlorine and methoxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted flavones, quinones, and dihydro derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities, interacting with cellular receptors, and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of chlorine and methoxy groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Eigenschaften

CAS-Nummer

88503-27-9

Molekularformel

C17H13ClO4

Molekulargewicht

316.7 g/mol

IUPAC-Name

8-chloro-5,7-dimethoxy-2-phenylchromen-4-one

InChI

InChI=1S/C17H13ClO4/c1-20-13-9-14(21-2)16(18)17-15(13)11(19)8-12(22-17)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI-Schlüssel

ZSQMPQTVNIORHB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.